molecular formula C8H16O B155638 2-Octanone CAS No. 111-13-7

2-Octanone

Cat. No.: B155638
CAS No.: 111-13-7
M. Wt: 128.21 g/mol
InChI Key: ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
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Description

2-Octanone, also known as methyl hexyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless, volatile liquid with a characteristic odor. This compound is commonly used in the fragrance industry and is a trace component in many cooked foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octanone can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound primarily involves the condensation of acetone and pentanal, followed by hydrogenation . This method is favored due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Octanone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: It can be reduced to form secondary alcohols, such as 2-octanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonyl group can be attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols (e.g., 2-octanol).

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

Chemical Properties and Production

2-Octanone (CAS Number: 111-13-7) is a colorless liquid with a characteristic odor, primarily produced through the oxidation of secondary octanol. It can also be derived from agricultural sources such as castor oil . Its chemical structure is represented as follows:

C8H16O\text{C}_8\text{H}_{16}\text{O}

Industrial Applications

1. Solvent and Chemical Intermediate

  • Use in Coatings : this compound serves as a high-boiling solvent in epoxy resin coatings and nitrocellulose lacquers, acting as an anti-blushing agent .
  • Defoaming Agent : It is utilized in defoaming formulations, particularly in mineral flotation processes within the mining industry .
  • Rubber Processing : The compound is also employed in rubber processing chemicals, enhancing the efficiency of various formulations .

2. Flavoring and Fragrance

  • Flavoring Agent : this compound is recognized for its presence in food products like blue cheese and seafood, where it contributes to flavor profiles. It is used as a flavoring intermediate to mask undesirable odors in industrial applications .
  • Perfume Industry : The compound is a vital ingredient in the perfume industry due to its pleasant aroma, which enhances fragrance formulations .

Medical and Analytical Applications

1. Medical Diagnostics
Recent studies have highlighted the potential of this compound in medical diagnostics. For instance, a novel method combining thermal desorption gas chromatography with mass spectrometry has been developed to analyze breath samples for volatile organic compounds (VOCs), including this compound. This technique shows promise for non-invasive diagnostic applications .

2. Neurotoxicity Studies
Research has investigated the neurotoxic effects of this compound through animal studies. In one study, rats treated with the compound exhibited no significant neurophysiological changes over a prolonged period, suggesting low neurotoxic potential compared to other compounds like n-hexane . This finding is crucial for understanding safety profiles in occupational settings.

Case Studies

Study TitleFocus AreaFindings
Schanzmann et al. (2023)Medical DiagnosticsDeveloped a method for detecting VOCs in breath analysis, highlighting this compound's role in diagnostics .
Veršić Bratinčević et al. (2023)AgricultureInvestigated the release rates of this compound from yeast associated with olive fruit flies, aiding pest management strategies .
Neurotoxicity StudyToxicologyRats showed minimal adverse effects from prolonged exposure to this compound, indicating low toxicity compared to other ketones .

Mechanism of Action

The mechanism of action of 2-octanone involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it can act as a ligand for specific receptors, triggering various biochemical pathways. The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

2-Octanone is one of three octanones, the others being 3-octanone and 4-octanone . Compared to its isomers, this compound has a unique position of the carbonyl group, which influences its reactivity and applications. For example:

    3-Octanone: Has the carbonyl group on the third carbon atom, leading to different chemical properties and applications.

    4-Octanone: Has the carbonyl group on the fourth carbon atom, resulting in distinct reactivity and uses.

These structural differences make this compound unique in terms of its chemical behavior and applications.

Biological Activity

2-Octanone, a medium-chain ketone with the chemical formula C8H16O, has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including plant growth stimulation, antimicrobial properties, and potential impacts on human health.

  • Chemical Name : this compound
  • CAS Number : 111-13-7
  • Molecular Formula : C8H16O
  • Molecular Weight : 128.21 g/mol

Plant Growth Stimulation and Inhibition

Research indicates that this compound can stimulate plant growth at low concentrations but may inhibit growth at higher doses. A study demonstrated that:

  • Low Concentrations (1–50 μmol) : Enhanced growth of plants.
  • High Concentrations (100 μmol) : Significant inhibition of growth in Agrobacterium tumefaciens, with a reduction in colony-forming units (CFU) observed. At 200 μmol, the CFU decreased dramatically, indicating toxicity to the bacteria .
Concentration (μmol)Effect on Plant Growth
1–50Stimulation
100Inhibition
200Severe Inhibition

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been shown to possess antifungal activity against various strains of fungi. In particular, it was effective against Bacillus subtilis, with its antifungal activity being compromised in the presence of surfactin .

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

  • Acute Toxicity :
    • Oral LD50 in rats: 3,089 mg/kg
    • Dermal LD50 in rabbits: 1,337 mg/kg
  • Irritation Potential : No significant irritant effects were observed on skin or eyes .

Case Study on Phagocytic Activity

A study involving human monocytes treated with aliphatic alcohols, including this compound, revealed that these compounds could suppress phagocytic activity in a concentration-dependent manner. This finding suggests potential implications for immune responses in individuals exposed to such compounds .

Environmental Impact and Biodegradation

Research has indicated that while this compound is biodegradable, its presence can impact microbial communities in soil. Its effects vary depending on concentration and environmental conditions, highlighting the need for further investigation into its ecological footprint .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the thermodynamic properties of 2-Octanone, such as enthalpy of formation?

  • Methodology : Use calorimetric techniques (e.g., combustion calorimetry) to measure heat changes during controlled reactions. Compare experimental results with computational models (e.g., density functional theory) to validate data. For example, gas-phase thermochemistry data for this compound, including ΔfH°gas (-345.1 ± 2.5 kJ/mol), were derived using calorimetric methods and referenced against established databases .

Q. What analytical methods are effective for quantifying this compound in biological samples like plasma or urine?

  • Methodology : Employ air-assisted liquid–liquid microextraction (AALLME) coupled with gas chromatography-flame ionization detection (GC-FID). Optimize parameters such as pH, solvent type, and extraction time to achieve limits of detection as low as 0.1 µg/mL. Validation includes assessing precision (RSD < 7%) and recovery rates (55–86%) .

Q. How can this compound’s role in flavor chemistry be assessed in food systems?

  • Methodology : Use gas chromatography-olfactometry (GC-O) to isolate and identify this compound in cooked rice or other matrices. Correlate its concentration with sensory panels to determine odor-activity values and contribution to overall flavor profiles. Studies on japonica rice highlight its role in enhancing "buttery" and "nutty" notes .

Q. What protocols optimize the synthesis of this compound derivatives for chemical studies?

  • Methodology : Conduct cyanoethylation reactions using KOH as a catalyst in iso-butyl alcohol. Monitor reaction conditions (e.g., temperature: 55–60°C, molar ratios) and characterize products via gas chromatography (GC) and mass spectrometry (MS). Yields of derivatives like 3-(γ/β-cyanoethyl)-2-octanone can reach 24% under controlled conditions .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data for this compound be resolved?

  • Methodology : Perform meta-analysis of existing datasets (e.g., ΔfH°gas values from calorimetry vs. computational predictions) to identify systematic errors. Use high-level quantum mechanical calculations (e.g., CCSD(T)/CBS) to reconcile experimental and theoretical values. Reference databases like NIST for standardized comparisons .

Q. What experimental designs evaluate this compound’s efficacy as a solvent in liquid membrane transport systems?

  • Methodology : Test this compound as an organic phase in proton-coupled transport of metal ions (e.g., Hg²⁺, Ag⁺). Compare extraction efficiency with other solvents by varying ligand concentrations and measuring distribution coefficients. Optimize parameters such as pH and ion selectivity .

Q. How can researchers address contradictions in this compound’s release rates in pest attraction studies?

  • Methodology : Design field experiments using dispensers with controlled release rates (e.g., yeast-associated volatiles) and measure olive fruit fly behavioral responses via electroantennography. Statistically analyze environmental variables (temperature, humidity) that may cause data variability .

Q. What strategies validate the purity of novel this compound derivatives in synthetic chemistry?

  • Methodology : Combine chromatographic (GC, HPLC) and spectroscopic techniques (NMR, IR) to confirm structural integrity. For example, cyclic derivatives require rapid vacuum distillation to prevent decomposition, followed by MS fragmentation analysis (e.g., m/z 181 molecular ion) .

Q. Methodological Best Practices

  • Data Reproducibility : Document experimental conditions (e.g., solvent purity, instrument calibration) to enable replication. Use supplementary materials for extensive datasets, as recommended by journal guidelines .
  • Statistical Tools : Apply ANOVA or principal component analysis (PCA) to resolve contradictions in multi-variable studies (e.g., pest behavior or flavor chemistry) .
  • Ethical Reporting : Avoid jargon and ensure alignment between research questions, methods, and conclusions. For example, clearly state hypotheses when studying biological impacts .

Properties

IUPAC Name

octan-2-one
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InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3
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InChI Key

ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(=O)C
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID4021927
Record name 2-Octanone
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Molecular Weight

128.21 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Hawley], Liquid, colourless to pale yellow liquid with an apple-like odour
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Boiling Point

173.5, 173.00 to 175.00 °C. @ 760.00 mm Hg
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Flash Point

125 °F (52 °C) (Closed cup)
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Solubility

Miscible with alcohol, ether, 1:9-12 IN 50% ALCOHOL, 1:1-1.7 IN 70% ALCOHOL, Soluble in alcohol, hydrocarbons, ether, esters, etc., In water, 899 mg/L at 20 °C, 0.899 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.820 at 20 °C/4 °C, 0.813-0.819
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Vapor Density

4.4 (Air = 1)
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Vapor Pressure

1.35 [mmHg], 1.35 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

111-13-7
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Melting Point

-16 °C, Liquid Molar Volume = 0.157391 cu m/kmol; IG Heat of Formation = -3.2160X10+8 J/kmol; Heat of Fusion at melting point = 2.4419X10+7 J/kmol
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Synthesis routes and methods I

Procedure details

In an ambient pressure oxygen atmosphere, 26.9 mg of 2-octanol and 35.3 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 22.6 mg (85% yield) of 2-octanone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.9 mg
Type
reactant
Reaction Step One
Quantity
35.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

The autoclave described above was charged with 17 g of ME containing 1-octene as compound to be oxidized and having the following composition (in % by weight including catalyst): 54% of 1-octene, 7.7% of Igepal, 1.9% of Triton 100, 19.2% of n-propanol, 10.7% of water and 0.8% of PdCl2 /5.7% of Fe(NO3)3 as catalyst. The oxidation was carried out for 6 hours at 50° C. and 1 bar using pure oxygen. Methyl hexyl ketone was obtained as product. The selectivity was 54% at a conversion of 14%.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
[Compound]
Name
Fe(NO3)3
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 5 mmol of 2-octanol, 0.5 mmol of N-hydroxyphthalimide, 0.0005 mmol of cobalt(II) acetate, and 5 ml of acetonitrile was stirred at 75° C. in an oxygen atmosphere (1 atm) for 24 hours. An iodometric analysis of a reaction mixture revealed that hydrogen peroxide was formed in yield of 21% (selectivity: 35%). Separately, a gas chromatographic analysis of the reaction mixture revealed that the conversion rate from 2-octanol was 60%, and 2-octanone was formed in yield of 53%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.0005 mmol
Type
catalyst
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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Yield
53%

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.